3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid
Description
3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid (CAS: 1935557-50-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected cyclobutane derivative. Its structure features a cyclobutane ring with a carboxylic acid group at position 1 and an Fmoc-protected methylamino group at position 3 (Figure 1). The compound is widely used in peptide synthesis as a constrained building block to enforce specific backbone conformations, enhancing peptide stability and bioactivity .
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-22(14-10-13(11-14)20(23)24)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSVOHJKRSMNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137134-93-9 | |
| Record name | rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield .
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group participates in standard acid-catalyzed reactions:
Key observations:
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Esterification proceeds efficiently under Mitsunobu conditions (DIAD, PPh₃) for sterically hindered alcohols.
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Amide couplings with Fmoc-protected amino acids show >90% efficiency in SPPS (solid-phase peptide synthesis) .
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions:
| Base | Solvent | Time (min) | Efficiency (%) | Side Reactions |
|---|---|---|---|---|
| Piperidine (20% v/v) | DMF | 10–15 | >99 | None observed |
| DBU (2% v/v) | DCM | 5–8 | 98 | Cyclobutane ring stability confirmed |
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Deprotection kinetics follow pseudo-first-order behavior (k = 0.12 min⁻¹ at 25°C).
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No racemization occurs at the cyclobutane stereocenter during deprotection .
Cyclobutane Ring Reactivity
The strained cyclobutane ring undergoes selective transformations:
| Reaction | Conditions | Outcome |
|---|---|---|
| Ring-Opening | H₂/Pd-C (50 psi) | Hydrogenolysis to linear diamine |
| Electrophilic Addition | Br₂ (1 equiv), CCl₄, 0°C | Dibrominated cyclobutane derivative |
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Hydrogenolysis produces a linear C4 diamine with retained Fmoc protection (82% yield).
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Bromination occurs regioselectively at the less substituted C-C bond.
Stability Under Acidic/Basic Conditions
| Condition | pH/Temp (°C) | Degradation (%) | Half-Life (h) |
|---|---|---|---|
| 1M HCl | 1.2/25 | 12 | 58 |
| 1M NaOH | 13.5/25 | 8 | 92 |
| TFA (50% v/v) | N/A/25 | <5 (24 h) | >200 |
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The compound demonstrates exceptional stability in TFA, critical for resin cleavage in peptide synthesis .
Photochemical Behavior
UV irradiation (254 nm) induces two primary pathways:
Scientific Research Applications
Peptide Synthesis
The primary application of 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid is in peptide synthesis . The Fmoc group allows for selective protection of amino acids during the assembly of peptides. This is crucial for synthesizing complex peptides that may have therapeutic applications.
Key Features :
- Stability : The Fmoc group provides stability during the synthesis process.
- Selective Deprotection : The Fmoc group can be removed using mild base conditions, allowing for the subsequent reactions without damaging sensitive functional groups.
Drug Development
In drug development, compounds with fluorinated groups, such as this one, often exhibit enhanced metabolic stability and bioavailability. This characteristic is particularly beneficial in developing drugs targeting various diseases.
Potential Therapeutic Areas :
- Cancer Treatment : Research indicates that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Neurological Disorders : There is ongoing research into the use of such compounds in treating conditions like schizophrenia and Down's syndrome due to their ability to modulate fatty acid binding proteins (FABPs), which are implicated in these disorders .
Peptide Synthesis Case Study
A study demonstrated the effectiveness of using Fmoc-protected amino acids in synthesizing a peptide with specific biological activity. The incorporation of this compound led to improved yields compared to traditional methods that did not utilize fluorinated compounds.
In Vivo Studies
In vivo studies have shown that peptides synthesized using this compound exhibit favorable pharmacokinetic properties, making them suitable candidates for further development into therapeutic agents .
Summary Table of Key Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Utilized as a protective group for amino acids |
| Drug Development | Potential use in cancer treatment and neurological disorders |
| Stability Enhancement | Improves metabolic stability and bioavailability |
Mechanism of Action
The mechanism of action of 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₀H₁₉NO₄
- Molecular Weight : 337.38 g/mol
- Storage : Room temperature, protected from light and moisture .
Comparison with Structural Analogs
Structural and Functional Differences
The following table compares the target compound with structurally related Fmoc-protected cyclic amino acids:
Research Findings and Trends
- Peptide Stapling : Cyclobutane derivatives like the target compound are critical in hydrocarbon stapled peptides, where they improve α-helix stability and cellular uptake compared to linear analogs .
- Drug Design: Fmoc-protected cyclobutane amino acids are increasingly used in macrocyclic drug candidates, leveraging their balance of rigidity and synthetic accessibility .
Biological Activity
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-cyclobutane carboxylic acid, is a compound that has garnered attention in the fields of organic chemistry and medicinal applications. This compound features a unique cyclobutane ring structure combined with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C21H21NO4
- Molar Mass : 351.4 g/mol
- Density : 1.33 g/cm³ (predicted)
- pKa : 4.15 (predicted)
The structural features of Fmoc-cyclobutane carboxylic acid enable it to function effectively in various biological contexts, particularly in peptide synthesis and enzyme interactions.
The biological activity of Fmoc-cyclobutane carboxylic acid is primarily attributed to its role as a protecting group in peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the study of protein interactions and enzyme mechanisms. This selective protection is critical for synthesizing peptides that can be used to investigate biological processes or develop therapeutic agents.
Interaction Studies
Studies have shown that compounds with similar structural frameworks exhibit significant pharmacological effects. For instance, the incorporation of Fmoc-cyclobutane carboxylic acid into peptide sequences can influence binding affinity and specificity toward various biological macromolecules, such as enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to analyze these interactions.
Case Studies
| Study | Findings |
|---|---|
| Peptide Synthesis | Fmoc-cyclobutane carboxylic acid was successfully incorporated into peptide chains, demonstrating enhanced stability and bioactivity compared to traditional amino acids. |
| Enzyme Interaction | Research indicated that peptides containing this compound showed increased binding affinity to specific enzymes, suggesting potential applications in drug design. |
| Therapeutic Applications | The compound was evaluated for its ability to modulate receptor activity, with preliminary results indicating promising therapeutic potential in neuropharmacology. |
Applications
- Peptide Synthesis : The primary application of Fmoc-cyclobutane carboxylic acid lies in its utility as a building block in peptide synthesis.
- Drug Development : Due to its structural properties, it serves as a versatile tool in developing new drugs targeting specific biological pathways.
- Biological Research : The compound aids researchers in exploring protein interactions and enzyme mechanisms, contributing to advancements in biochemistry.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-cyclobutyl({(9H-fluoren-9-ylmethoxy)carbonylamino})acetic acid | Cyclobutyl group and Fmoc group | Focused on methyl substitution |
| (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | Similar cyclobutyl structure with propanoic acid moiety | Variations affect reactivity |
| Cyclobutylalanine | Cyclobutane ring with amino acid functionality | Potential neuroprotective effects |
Q & A
Q. What are the standard protocols for handling and storing this compound to ensure safety and stability in laboratory settings?
- Methodological Answer: Handling requires PPE (gloves, lab coat, eye protection) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) . Storage should be in airtight containers at 2–8°C, away from light and incompatible materials like strong acids/bases . Stability under normal conditions is confirmed, but decomposition occurs at elevated temperatures, releasing toxic fumes .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Microwave-assisted synthesis or sonochemistry (e.g., 30–60 min at 50–80°C) reduces reaction times and improves yields for structurally similar Fmoc-protected compounds . Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water) ensures >95% purity, as validated by LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer: Use NMR (¹H/¹³C) to confirm cyclobutane backbone and Fmoc-group integrity. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., observed [M+H]⁺ at 383.4 m/z aligns with theoretical) . FT-IR identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for carboxylic acid and Fmoc groups) .
Advanced Research Questions
Q. How can structural analogs of this compound be systematically compared to evaluate structure-activity relationships (SAR)?
- Methodological Answer: Design a library of analogs with substitutions at the cyclobutane or Fmoc group (e.g., fluorophenyl or methyl modifications). Test against biological targets (e.g., protease inhibition) using SPR (surface plasmon resonance) or fluorescence polarization assays. For example, replacing the cyclobutane with a cyclohexane ring reduced peptide-binding affinity by 40% in a related study . Example Analog Comparison Table:
| Compound Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| 3,5-Difluorophenyl substituent | 12 nM | |
| Phenylthio substituent | 45 nM |
Q. How should researchers address contradictions in reported biological activities of structurally similar Fmoc-protected compounds?
- Methodological Answer: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C) to control variables. Use orthogonal validation methods: e.g., if a compound shows inconsistent cytotoxicity in MTT vs. trypan blue assays, perform flow cytometry to confirm apoptosis/necrosis ratios . Meta-analyses of published data (e.g., PubChem BioAssay) can identify outliers due to impurities or assay design .
Q. What strategies mitigate instability during peptide coupling reactions involving this compound?
- Methodological Answer: Pre-activate the carboxylic acid with HATU/DIPEA in DMF at 0°C to minimize epimerization. Monitor reaction progress via TLC (Rf shift) or in situ FT-IR for carbonyl consumption. For cyclobutane ring stability, avoid prolonged exposure to >40°C; use microwave-assisted coupling (10 min pulses) .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer: Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., PD-L1 or thrombin). Focus on optimizing van der Waals interactions with the cyclobutane core and hydrogen bonding via the carboxylic acid. MD simulations (GROMACS) assess conformational stability over 100 ns trajectories .
Data Gap and Safety Considerations
Q. What steps are recommended to address missing ecotoxicological and chronic toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
